1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol
Description
1-{[1,1'-Biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol is a synthetic organic compound featuring a central propan-2-ol backbone substituted with a [1,1'-biphenyl]-4-yloxy group and a 3-methylpiperidin-1-yl moiety.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJKFDKTGKSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol typically involves multiple steps, including the formation of the biphenyl ether linkage and the incorporation of the piperidine ring. The synthetic route may include:
Formation of Biphenyl Ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile to form the biphenyl ether linkage.
Incorporation of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Final Assembly: The final step involves the coupling of the biphenyl ether and piperidine intermediates with a propanol derivative under suitable reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several biphenyl-containing derivatives, differing primarily in the substituents on the propanol backbone. Key comparisons include:
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol (CAS: 825608-85-3)
- Structural Differences : Replaces the 3-methylpiperidinyl group with a 4-(2-chlorophenyl)piperazinyl moiety.
2-([1,1'-Biphenyl]-4-yl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Structural Differences: Substitutes the propanol backbone with an acetamide group and introduces an isopropyl-piperidine substituent.
- Biological Relevance : Piperidine derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier. The acetamide group may influence hydrogen-bonding interactions with biological targets .
2-(4-Biphenylyl)-2-propanol (CAS: 34352-74-4)
- Structural Differences: Simplifies the structure by omitting the piperidine group, retaining only the biphenyl and propanol moieties.
Physicochemical and Pharmacological Properties
- Lipophilicity: The 3-methylpiperidinyl group in the target compound likely increases logP compared to simpler alcohols like 2-(4-biphenylyl)-2-propanol, favoring membrane permeability.
- Solubility : Piperazine/piperidine derivatives (e.g., ) may exhibit better aqueous solubility due to nitrogen lone pairs, but methyl substitution could reduce this effect .
Biological Activity
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C20H26N2O2
- Molecular Weight : 342.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems and exhibit enzyme inhibition properties.
Key Mechanisms:
- Receptor Binding : The compound may interact with serotonin receptors, influencing pathways related to mood regulation.
- Enzyme Inhibition : It has shown potential in inhibiting phospholipase A2, an enzyme involved in inflammatory processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar biphenyl derivatives against Hepatitis C Virus (HCV). For instance, compounds with structural similarities demonstrated significant anti-HCV activity with IC50 values ranging from 0.015 to 0.083 μM, indicating that modifications to the biphenyl moiety can enhance antiviral efficacy .
Anticancer Activity
In vitro studies have evaluated the compound's antiproliferative effects against various cancer cell lines. Notably, the compound has been tested for its ability to inhibit cell proliferation in lung cancer cell lines, showing promising results comparable to established anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the biphenyl and piperidine moieties significantly affect biological activity. For instance:
| Compound Modification | Observed Activity |
|---|---|
| Addition of trifluoromethyl group | Enhanced lipophilicity and receptor affinity |
| Variation in piperidine substitution | Altered selectivity for serotonin receptors |
These findings suggest that specific functional groups are crucial for optimizing the biological profile of biphenyl derivatives.
Case Studies
- Anti-HCV Activity : A study demonstrated that a derivative with a similar structure exhibited an EC50 of 0.015 μM against HCV, highlighting the importance of the biphenyl group in antiviral activity .
- Anticancer Efficacy : In another investigation, compounds derived from similar frameworks were tested against A431 lung cancer cells, showcasing effective inhibition of cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
